

HPLC method for naphazoline hydrochloride pheniramine maleate simultaneous determination

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Compound Focus: Naphazoline Hydrochloride

CAS No.: 550-99-2

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Summary of HPLC Methods for NPZ and PHN

Parameter	Stability-Indicating Method [1] [2]	Impurity Profiling Method [3] [4]
Analytical Goal	Assay and stability-indicating method	Assay and impurity determination
Column	Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)	Hypersil ODS Column (250 mm × 4.6 mm, 5 µm)

| **Mobile Phase** | Phosphate Buffer pH 2.8 : Methanol (68:32, v/v) • Buffer: 10 mM, contains 0.5% triethylamine | Phosphate Buffer pH 6.0 : Acetonitrile (70:30, v/v) | | **Flow Rate** | 1.0 mL/min | 1.0 mL/min | | **Detection (DAD)** | 280 nm | 260 nm | | **Run Time** | ~10 minutes | Not specified, but method is described as simple and rapid | | **Linearity Range** | PHN: 150–1200 µg/mL NPZ: 12.5–100 µg/mL | PHN: 10–110 µg/mL NPZ: 5–45 µg/mL | | **LOD/LOQ** | PHN: 0.3 / 1.0 µg/mL NPZ: 0.07 / 0.2 µg/mL | Provided for both drugs and three impurities |

Detailed Experimental Protocols

Protocol 1: Stability-Indicating Assay

This method is optimized for separating the active ingredients from their degradation products and is validated according to ICH guidelines [1] [2].

- **Materials & Reagents:** Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Ortho-Phosphoric Acid, Triethylamine, High-purity water.
- **Standard Solution Preparation:**
 - **Stock Solutions:** Accurately weigh about 75 mg of Pheniramine Maleate (PHN) and 6.25 mg of Naphazoline HCl (NPZ) reference standards. Transfer to a 50 mL volumetric flask and dissolve in the mobile phase or diluent to volume.
 - **Working Standard Solution:** Dilute the stock solution appropriately with the mobile phase to obtain a solution within the linearity range (e.g., PHN ~600 µg/mL and NPZ ~50 µg/mL).
- **Sample Solution Preparation (Eye Drops):**
 - Transfer an equivalent of 3 mg of PHN and 0.25 mg of NPZ from the eye drops sample to a 10 mL volumetric flask.
 - Dilute to volume with the mobile phase, sonicate to dissolve, and mix well.
 - Filter the solution through a 0.45 µm or 0.22 µm membrane filter before injection.
- **Chromatographic Procedure:**
 - Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
 - Inject 10 µL of the filtered standard and sample solutions.
 - Record the chromatograms for about 10 minutes and measure the peak areas.
 - Identify NPZ and PHN peaks by comparing their retention times with the standard. The typical elution order is NPZ (around 3.0 min), followed by PHN (around 6.0 min) [1].
- **System Suitability:** Before analysis, ensure the system meets the following criteria [1]:
 - **Theoretical Plates:** >6000 for both PHN and NPZ.
 - **Resolution (Rs):** ≥3 between the two analytes and any degradation peak.
 - **Peak Symmetry:** Between 0.80 and 1.20.

Protocol 2: Assay and Impurity Determination

This method is designed for the simultaneous quantification of both active ingredients and three of their official impurities [3] [4].

- **Materials & Reagents:** Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, High-purity water. Adjust the buffer to pH 6.0.
- **Standard & Sample Preparation:**

- Prepare stock and working standard solutions for both NPZ, PHN, and their impurities (NPZ Impurity B, PHN Impurity A, PHN Impurity B) in the mobile phase or a suitable solvent like methanol.
- For the eye drops sample, dilute accurately to a concentration within the linear range of the method (e.g., NPZ ~20 µg/mL and PHN ~60 µg/mL).
- **Chromatographic Procedure:**
 - Inject the standard and sample solutions.
 - The method is linear for NPZ and its impurity B (5.00–45.00 µg/mL), and for PHN (10.00–110.00 µg/mL) and its impurities A and B (10–70 µg/mL and 10–120 µg/mL, respectively) [3].

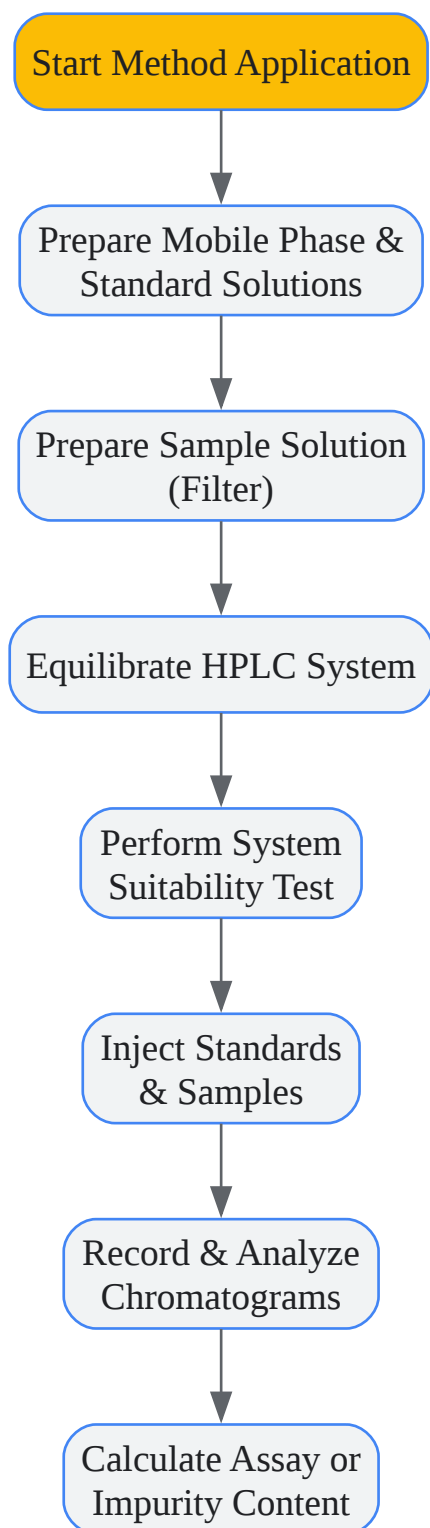
Method Validation Overview

Both methods have been rigorously validated. Key parameters for the stability-indicating method are summarized below [1]:

Validation Parameter	Result
Linearity (R^2)	> 0.999 for both PHN and NPZ
Precision (RSD)	≤ 2.0%
Accuracy (Recovery)	Close to 100%
Specificity	Peak purity ≥ 980 after stress testing, confirming separation from degradation products
Robustness	Method proven robust for intended use

Application in Drug Development Workflow

The following diagram illustrates the typical workflow for applying these HPLC methods in a quality control or drug development setting.



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Important Practical Notes

- **Peak Identification:** For the stability-indicating method, note that Pheniramine Maleate may show two peaks—the early peak (approx. 1.7 min) corresponds to the maleate ion, while the later main peak (approx. 3.0-6.0 min) is the pheniramine ion used for quantification [1] [2].
- **Method Selection:** The stability-indicating method is ideal for forced degradation studies. The impurity profiling method is more suitable for monitoring known official impurities as per pharmacopeial standards [3].
- **Modern Approaches:** Recent literature explores greener and faster techniques, including TLC-densitometry and chemometrics-assisted spectrophotometry, which can be useful for initial screening or when HPLC is not available [5] [6].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further specifics on a particular aspect, feel free to ask.

Reference List

- *Chemistry Central Journal* (2014) A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and **naphazoline hydrochloride** in pharmaceutical formulations. [1] [2]
- *RSC Advances* (2021) Determination of naphazoline HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method. [3] [4]
- *BMC Chemistry* (2022) A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. [5]
- *Scientific Reports* (2023) Application of multivariate chemometrics tools for spectrophotometric determination of naphazoline HCl, pheniramine maleate and three official impurities in their eye drops. [6]

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